N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12527733 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Neuroleptic Activity
The compound N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been explored for its potential neuroleptic activity. A study synthesized a series of novel benzamides, including this compound, to test for dopamine receptor blockade. Several of these compounds showed considerable potency as dopamine receptor blockers, indicating their potential in the development of new neuroleptic drugs (Ogata et al., 1984).
Antibacterial Evaluation of Sulfonamido Moiety
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents included the development of compounds related to this compound. These efforts led to the creation of pyran, pyridine, and pyridazine derivatives with high antibacterial activities, highlighting the potential of sulfonamide compounds in antimicrobial therapy (Azab, Youssef, & El‐Bordany, 2013).
Potential in COVID-19 Drug Development
A theoretical investigation into antimalarial sulfonamides for potential use as COVID-19 drugs included computational calculations and molecular docking studies. These studies evaluated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing promising antimalarial and, by extension, potential anti-COVID-19 properties. The research highlighted the importance of the sulfonamide structure in developing treatments for emerging infectious diseases (Fahim & Ismael, 2021).
Exploration of Sulfonamide Hybrids
The sulfonamide class of compounds, including this compound, has been extensively explored for hybridization with various pharmacologically active moieties. This research has led to the development of sulfonamide hybrids with a broad spectrum of biological activities, offering insights into the design of more effective therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-18-7-3-4-11(18)9-16-23(20,21)12-5-6-14-13(8-12)17-15(19)10-22-14/h5-6,8,11,16H,2-4,7,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHSTHWOZSSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.